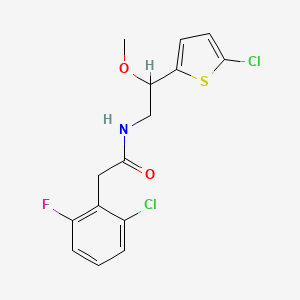

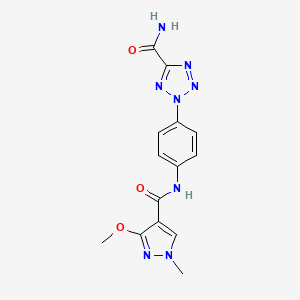

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of a broader class of chemicals that incorporate elements like 1,3,4-oxadiazole, dioxin, and isoindolin, known for their diverse pharmacological activities. These functionalities suggest a broad potential in designing molecules with significant biological activity, although the specific applications may vary widely.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from precursors such as benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide, followed by cyclocondensation with mercapto succinic acid in the presence of catalysts like anhydrous zinc chloride in a microwave reactor (Nikalje, Hirani, & Nawle, 2015). This method showcases the efficiency of modern synthetic techniques in constructing complex molecules.

Molecular Structure Analysis

The molecular docking studies of similar molecules, particularly those involving the isoindolin moiety, have shown binding affinity towards human serum albumin (HSA), suggesting these compounds' potential interaction with biological targets (Nikalje, Hirani, & Nawle, 2015). The structure-activity relationships derived from these studies are crucial for understanding the biological implications of these molecules.

Scientific Research Applications

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring with pyridine-type nitrogen atoms, have shown a broad spectrum of bioactivities. These compounds effectively bind with various enzymes and receptors in biological systems through multiple weak interactions. They exhibit a diverse range of pharmacological properties and are employed in the treatment of numerous health conditions. Specifically, they are recognized for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Pharmacological Properties and Applications

Oxadiazole derivatives exhibit a wide spectrum of pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These compounds engage in hydrogen bond interactions with biomacromolecules, enhancing their pharmacological activity. Recent research has demonstrated oxadiazole as a biologically active unit in numerous compounds, with activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer (Wang et al., 2022).

Furthermore, 1,3,4-oxadiazole compounds have been explored extensively in new drug development due to their varied pharmacological properties. They function effectively as bioisosteres of carboxylic acids, carboxamides, and esters and have applications across different sectors, including polymers, luminescence, electron-transporting materials, and as corrosion inhibitors (Rana et al., 2020).

properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6/c21-12(7-20-14(22)9-3-1-2-4-10(9)15(20)23)17-16-19-18-13(26-16)11-8-24-5-6-25-11/h1-4,8H,5-7H2,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITQPTBXXZWQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)

![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)

![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)

![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)